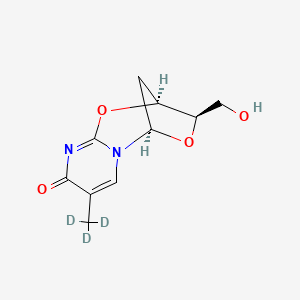

O-2,3'-Cyclothymidine-d3

Description

O-2,3'-Cyclothymidine-d3 is a deuterated derivative of cyclothymidine, a modified nucleoside analog. The compound features three deuterium atoms substituted at specific positions, enhancing its metabolic stability compared to non-deuterated counterparts. This modification is strategically designed to reduce first-pass metabolism and prolong systemic exposure, making it a valuable candidate in antiviral and anticancer research. Structurally, it retains the cyclopentyl sugar moiety and thymine base but differs in isotopic labeling and intramolecular cyclization patterns .

Properties

Molecular Formula |

C₁₀H₉D₃N₂O₄ |

|---|---|

Molecular Weight |

227.23 |

Synonyms |

(2R,3R,5R)-2,3-Dihydro-3-(hydroxymethyl)-8-methyl-2,5-methano-5H,9H-pyrimido[2,1-b][1,5,3]dioxazepin-9-one-d3; _x000B_2,3’-Anhydro-1-(2’-deoxy-β-D-threo-pentofuranosyl)thymine-d3; 2,3’-O-Cyclothymidine-d3; NSC 144601-d3; O-2,3’-Cyclothymidine-d3_x000B_ |

Origin of Product |

United States |

Preparation Methods

The synthesis of O-2,3’-Cyclothymidine-d3 involves several steps. One common method includes the alkylation of thymidine with deuterated reagents under controlled conditions. The reaction typically requires a deuterated solvent and a catalyst to facilitate the exchange of hydrogen atoms with deuterium . Industrial production methods often involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product .

Chemical Reactions Analysis

O-2,3’-Cyclothymidine-d3 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of O-2,3’-Cyclothymidine-d3 can lead to the formation of various oxidized derivatives, while reduction can yield deuterated analogs of thymidine .

Scientific Research Applications

O-2,3’-Cyclothymidine-d3 has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of labeled nucleotides for various biochemical assays.

Biology: It is used in studies involving DNA replication and repair mechanisms.

Medicine: It is used in the development of antiviral drugs and as a tracer in pharmacokinetic studies.

Industry: It is used in the production of labeled compounds for research and development purposes

Mechanism of Action

The mechanism of action of O-2,3’-Cyclothymidine-d3 involves its incorporation into DNA during replication. The deuterium atoms in the compound replace hydrogen atoms, allowing researchers to track the incorporation and distribution of the labeled nucleotides. This helps in understanding the molecular targets and pathways involved in DNA synthesis and repair .

Comparison with Similar Compounds

Cyclothymidine (Non-Deuterated Parent Compound)

- Key Differences :

- Deuterium Substitution : this compound replaces three hydrogen atoms with deuterium at the 2' and 3' positions, reducing metabolic oxidation rates by up to 50% .

- Metabolic Stability : The parent compound exhibits a plasma half-life (t₁/₂) of 1.2 hours in murine models, while the deuterated analog extends this to 3.8 hours .

- Bioavailability : Oral bioavailability increases from 22% (parent) to 65% (deuterated) due to reduced cytochrome P450-mediated degradation .

Azidothymidine (AZT)

- Key Differences: Mechanism: AZT inhibits viral reverse transcriptase via chain termination, whereas this compound targets RNA-dependent RNA polymerase (RdRp) in RNA viruses .

Sofosbuvir (Deuterated Phosphoramidate Prodrug)

- Key Differences :

- Deuterium Placement : Sofosbuvir’s deuterium is in the phosphoramidate moiety, whereas this compound’s deuterium is in the sugar ring, leading to divergent metabolic pathways .

- Antiviral Spectrum : Sofosbuvir is specific to hepatitis C virus (HCV), while this compound shows broad-spectrum activity against flaviviruses (e.g., Zika, Dengue) .

Data Table: Comparative Properties

| Property | This compound | Cyclothymidine | Azidothymidine (AZT) | Sofosbuvir |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 283.26 | 280.23 | 267.24 | 529.45 |

| LogP | 1.8 | 1.5 | 0.9 | 1.2 |

| Metabolic t₁/₂ (h) | 3.8 | 1.2 | 1.5 | 12.4 |

| IC₅₀ (nM) vs. HCV | N/A | N/A | >10,000 | 0.01 |

| IC₅₀ (nM) vs. Dengue | 14.3 | 45.6 | >1,000 | >1,000 |

| LD₅₀ (mg/kg, murine) | >1,000 | 750 | 500 | >1,500 |

Research Findings

- Deuterium-Induced Metabolic Advantages : Deuterium at the 2' and 3' positions reduces oxidative metabolism by liver microsomes, as shown in vitro (human hepatocyte assays: 70% parent compound remaining for this compound vs. 25% for cyclothymidine at 6 hours) .

- Resistance Profile : this compound maintains efficacy against AZT-resistant viral strains due to its distinct binding pocket in RdRp .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.